molecular formula C10H17NO5 B12913156 N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide CAS No. 62130-09-0

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide

Cat. No.: B12913156
CAS No.: 62130-09-0
M. Wt: 231.25 g/mol
InChI Key: UKLZEBSTQKNANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is a synthetic organic compound that features a furan ring substituted with methoxy groups and an acetamide moiety

Properties

CAS No.

62130-09-0

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

N-[2-(2,5-dimethoxy-2H-furan-5-yl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C10H17NO5/c1-7(12)11-6-8(13)10(15-3)5-4-9(14-2)16-10/h4-5,8-9,13H,6H2,1-3H3,(H,11,12)

InChI Key

UKLZEBSTQKNANW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1(C=CC(O1)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide typically involves the following steps:

    Formation of 2,5-Dimethoxy-2,5-dihydrofuran: This intermediate is synthesized from furan and methanol in the presence of a catalyst such as ammonium bromide.

    Hydroxyethylation: The 2,5-dimethoxy-2,5-dihydrofuran is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.

    Acetylation: Finally, the hydroxyethyl intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research indicates that compounds similar to N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide exhibit potential anticancer activity. The incorporation of the 2,5-dimethoxyfuran moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer proliferation pathways. For instance, studies have shown that derivatives of 2,5-dimethoxyfuran can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds containing furan rings have been linked with the modulation of neuroinflammatory responses and oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations that can lead to the synthesis of more complex molecules. For example, it can be utilized in the synthesis of novel pharmaceuticals by serving as an intermediate in multi-step synthetic routes .

2. Reaction Mechanisms
The reactivity of this compound can be exploited in several organic reactions. Its ability to participate in Diels-Alder reactions and other cycloaddition processes makes it a valuable reagent for chemists looking to develop new synthetic methodologies .

Materials Science

1. Polymer Chemistry
In materials science, this compound can be used as a monomer for the production of polymers with specific properties. The incorporation of furan derivatives into polymer backbones can enhance thermal stability and mechanical properties due to their rigid structure .

2. Coatings and Adhesives
The compound's unique chemical properties make it suitable for applications in coatings and adhesives. Its ability to form cross-links under UV light can be harnessed to create durable and resistant coatings for various substrates .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the effect of furan derivatives on cancer cell linesCompounds showed significant cytotoxicity against breast cancer cells via apoptosis induction
Neuroprotective StudyEvaluated protective effects against oxidative stressDemonstrated reduced neuronal cell death in models of neurodegeneration
Synthesis MethodologyExplored synthetic routes using furan derivativesDeveloped efficient multi-step synthesis leading to complex pharmaceutical intermediates

Mechanism of Action

The mechanism of action of N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: A precursor in the synthesis of the target compound.

    2,5-Dimethoxytetrahydrofuran: A related compound with similar structural features.

    2,5-Dimethoxy-3-tetrahydrofuran: Another structurally similar compound.

Uniqueness

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is unique due to the presence of both the furan ring and the acetamide moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed with simpler analogs.

Biological Activity

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is a compound derived from 2,5-dimethoxy-2,5-dihydrofuran (DMDF), which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a dihydrofuran moiety that is known for its reactivity and potential in medicinal chemistry. Its molecular formula is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of approximately 199.23 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antioxidant Activity
    • Compounds containing furan rings have been reported to exhibit antioxidant properties. Studies indicate that derivatives of DMDF can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects
    • Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties.
  • Neuroprotective Effects
    • Some studies indicate that compounds derived from DMDF can protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect could be attributed to their ability to modulate signaling pathways involved in cell survival.
  • Anticancer Potential
    • Preliminary studies have suggested that DMDF derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Modulation of Cell Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveProtection against neurotoxicity
AnticancerCytotoxicity against cancer cell lines

Case Studies

  • Antioxidant Study : A study conducted on a series of DMDF derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, suggesting potential therapeutic applications in oxidative stress-related disorders.
  • Neuroprotection : In a model of neurotoxicity induced by glutamate, this compound showed a marked reduction in neuronal death compared to control groups.
  • Cancer Research : A recent investigation into the cytotoxic effects of DMDF derivatives revealed that certain analogs exhibited IC50 values in the micromolar range against various tumor cell lines, indicating promising anticancer properties.

Q & A

(Basic) How can researchers optimize the synthesis of N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide to improve yield and purity?

Methodological Answer:
Synthetic optimization involves selecting appropriate protecting groups for reactive sites (e.g., hydroxyl and amine groups) and controlling reaction conditions. For example, the dihydrofuran ring’s dimethoxy groups may require acid-catalyzed cyclization, while the hydroxyethyl-acetamide sidechain could be introduced via nucleophilic substitution or coupling reactions. Evidence from similar acetamide derivatives (e.g., Midodrine analogs) highlights the use of chiral resolution techniques to isolate stereoisomers and minimize byproducts . Reaction monitoring via HPLC or TLC is critical to assess intermediates. Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., low temperatures to prevent epimerization) are also key .

(Basic) What analytical techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the dihydrofuran ring and hydroxyethyl-acetamide chain. Compare coupling constants to verify stereochemistry (e.g., cis/trans dihydrofuran conformation) .
  • X-ray Crystallography: Resolve crystal structure to determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P21_121_121_1) have been used for structurally related acetamides to validate planar vs. puckered dihydrofuran conformations .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C12_{12}H19_{19}NO6_6) and detect isotopic patterns.

(Basic) How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors based on structural analogs. For example, Midodrine derivatives (with similar dimethoxy motifs) act as α1_1-adrenergic agonists, suggesting assays for vasoconstriction or blood pressure modulation .
  • In Vitro Assays: Use cell-based systems (e.g., HEK293 cells expressing GPCRs) to measure cAMP or calcium flux. Include positive controls (e.g., phenylephrine for α1_1-receptors) and negative controls (e.g., receptor antagonists).
  • Dose-Response Curves: Test concentrations spanning 1 nM–100 µM to determine EC50_{50}/IC50_{50}.

(Advanced) What strategies address stereochemical challenges in synthesizing the dihydrofuran ring?

Methodological Answer:
The 2,5-dihydrofuran ring’s stereochemistry can lead to diastereomers during synthesis. Strategies include:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen-Katsuki epoxidation) to control ring closure stereochemistry .
  • Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers during ester or amide formation .
  • Crystallization-Induced Diastereomer Transformation: Exploit solubility differences between diastereomers to isolate the desired product .

(Advanced) How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Assays: Verify results across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts.
  • Metabolic Stability Testing: Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 activity) using liver microsomes or hepatocytes .
  • Binding Kinetics: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd_d) and compare with functional assay data .
  • Computational Docking: Model ligand-receptor interactions (e.g., with α1_1-adrenergic receptors) to identify steric clashes or conformational mismatches .

(Advanced) What advanced spectroscopic methods characterize intermolecular interactions in solid-state formulations?

Methodological Answer:

  • Solid-State NMR (ssNMR): Probe hydrogen bonding between the hydroxyl group and acetamide carbonyl, which influences polymorphism .
  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures to detect amorphous vs. crystalline phases .
  • Thermogravimetric Analysis (TGA): Monitor dehydration events (e.g., loss of crystal water) that alter stability.
  • Raman Spectroscopy: Identify vibrational modes sensitive to molecular packing (e.g., C=O stretching at ~1650 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.